Cas no 2169642-90-2 ((3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane)
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane Chemical and Physical Properties
Names and Identifiers
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- (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
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- Inchi: 1S/C7H5BrClFS/c1-11-6-3-4(9)2-5(8)7(6)10/h2-3H,1H3
- InChI Key: XCZMQJRBEUJFDX-UHFFFAOYSA-N
- SMILES: C1(Br)=CC(Cl)=CC(SC)=C1F
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Aaron | AR021PRK-1g |
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane |
2169642-90-2 | 95% | 1g |
$800.00 | 2025-02-12 | |
| Aaron | AR021PRK-250mg |
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane |
2169642-90-2 | 95% | 250mg |
$500.00 | 2025-02-12 |
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane Related Literature
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Quan Xiang,Yiqin Chen,Zhiqin Li,Kaixi Bi,Guanhua Zhang,Huigao Duan Nanoscale, 2016,8, 19541-19550
Additional information on (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane
Introduction to (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane (CAS No. 2169642-90-2)
(3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane, identified by its CAS number 2169642-90-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of sulfanes, which are known for their unique chemical properties and potential applications in drug development. The presence of multiple halogen atoms, specifically bromine and chlorine, along with a fluorine substituent, makes this molecule a versatile intermediate in synthetic chemistry.
The structural features of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane contribute to its reactivity and make it a valuable building block for the synthesis of more complex molecules. The bromo and chloro substituents provide sites for further functionalization, while the fluorine atom can influence the electronic properties of the aromatic ring. These characteristics have led to its exploration in various chemical transformations, including cross-coupling reactions, which are pivotal in modern drug discovery.
In recent years, there has been a growing interest in the development of novel therapeutic agents that target specific biological pathways. (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been investigated for its potential role in this context. Researchers have been particularly interested in its ability to serve as a precursor for the synthesis of small-molecule inhibitors. These inhibitors could target enzymes or receptors involved in diseases such as cancer, inflammation, and neurological disorders.
One of the most promising areas of research involving (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is its application in the development of kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is often associated with various diseases. By designing molecules that can selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The halogenated aromatic ring system of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane provides an ideal scaffold for such inhibitory molecules.
Furthermore, the compound has been explored in the context of photodynamic therapy (PDT). PDT is a treatment modality that uses light-sensitive compounds to generate reactive oxygen species, which can selectively kill cancer cells. The structural features of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane make it a potential candidate for developing new photosensitizers. These photosensitizers could enhance the efficacy of PDT by improving their ability to absorb light and generate reactive oxygen species within cancer cells.
The synthesis of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include halogenation reactions, cross-coupling reactions, and sulfuration processes. The choice of reagents and catalysts is critical in determining the efficiency of these reactions. Recent advances in synthetic methodologies have enabled researchers to produce this compound with greater ease and precision.
In addition to its pharmaceutical applications, (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane has been studied for its potential use in materials science. The unique electronic properties of its halogenated aromatic ring make it a candidate for developing new materials with applications in electronics and optoelectronics. For instance, it could be used to create organic semiconductors or light-emitting diodes (LEDs). These materials could find applications in flexible electronics, solar cells, and other advanced technological devices.
The toxicological profile of (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane is another area of interest. While it has not been extensively studied from a toxicological perspective, preliminary assessments suggest that it exhibits moderate toxicity at higher concentrations. However, further research is needed to fully understand its safety profile and potential side effects. This information is crucial for determining appropriate handling procedures and ensuring safe usage in both laboratory and industrial settings.
In conclusion, (3-Bromo-5-chloro-2-fluorophenyl)(methyl)sulfane (CAS No. 2169642-90-2) is a multifaceted compound with significant potential in pharmaceuticals, materials science, and other areas of research. Its unique structural features make it a valuable intermediate for synthesizing complex molecules, including kinase inhibitors and photosensitizers. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in advancing scientific knowledge and developing innovative solutions to global challenges.
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